4'-oxomacrophorin D
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Overview
Description
4'-oxomacrophorin D is a natural product found in Penicillium gladioli with data available.
Scientific Research Applications
Immunomodulatory Potential
4'-Oxomacrophorin D, derived from the Ascomycete Eupenicillium crustaceum, has been identified as an immunosuppressive component. This compound, along with 4'-oxomacrophorin A, was isolated based on its immunomodulatory activity. The absolute structures of these compounds, including 4'-oxomacrophorin D, were determined through chemical correlation with macrophorin D, and the absolute configuration of the HMG moiety in macrophorin D was revised from 3R to 3S (Fujimoto et al., 2001).
Synthetic Applications
In the realm of synthetic chemistry, 4'-oxomacrophorin D, along with other related compounds like macrophorin A and 1' epi-craterellin A, has been the focus of total synthesis studies. This research is significant for the development of novel hybrid natural products. The synthesis approach adopted in these studies involved a sacrificial Diels–Alder–retro Diels–Alder method to control regio- and stereoselectivity (Garai & Mehta, 2014).
Bioactive Properties
4'-Oxomacrophorin D is a part of a broader group of compounds known for their bioactive properties. Research in this area includes the study of antimicrobial activities of new compounds isolated from endophytes, like Microdiplodia sp. TT-12. Although 4'-oxomacrophorin D was not directly mentioned in this study, the research on similar compounds provides valuable insights into the potential applications of 4'-oxomacrophorin D in antimicrobial contexts (Shiono et al., 2015).
properties
Product Name |
4'-oxomacrophorin D |
---|---|
Molecular Formula |
C28H38O8 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(3S)-5-[[(1S,6R)-6-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C28H38O8/c1-16-7-8-19-25(2,3)9-6-10-27(19,5)18(16)12-28-20(29)11-17(23(33)24(28)36-28)15-35-22(32)14-26(4,34)13-21(30)31/h11,18-19,24,34H,1,6-10,12-15H2,2-5H3,(H,30,31)/t18-,19-,24+,26-,27+,28-/m0/s1 |
InChI Key |
TZHODXJMZGQSQM-PWMRZZKKSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@]34[C@H](O3)C(=O)C(=CC4=O)COC(=O)C[C@](C)(CC(=O)O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC34C(O3)C(=O)C(=CC4=O)COC(=O)CC(C)(CC(=O)O)O)C)C |
synonyms |
4'-oxomacrophorin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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